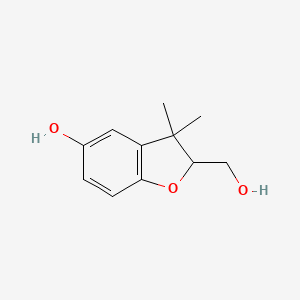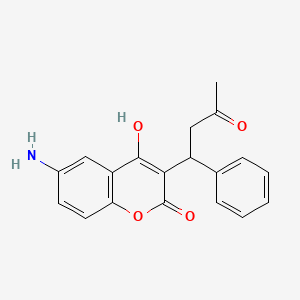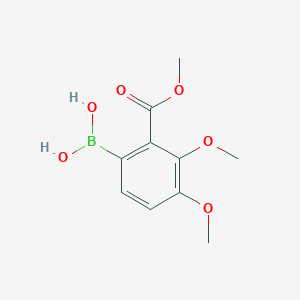
(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid is a boronic acid derivative characterized by the presence of methoxy and methoxycarbonyl groups on the phenyl ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting the corresponding phenol with boronic acid under mild conditions.
Suzuki-Miyaura Coupling: This method involves the reaction of this compound with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding quinone.
Reduction: Reduction reactions can convert the boronic acid to its corresponding boronic ester.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Quinones: Resulting from oxidation reactions.
Boronic Esters: Formed through reduction reactions.
Substitution Products: Various derivatives depending on the nucleophile used.
科学研究应用
(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Industry: The compound is used in the production of materials and chemicals that require precise molecular architecture.
作用机制
The mechanism by which (3,4-dimethoxy-2-methoxycarbonylphenyl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors in biological systems.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid without additional substituents.
3-Formylphenylboronic Acid: Similar structure but with a formyl group instead of methoxycarbonyl.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with a different position of the formyl group.
Uniqueness: (3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid is unique due to its specific arrangement of methoxy and methoxycarbonyl groups, which influence its reactivity and applications in organic synthesis and drug discovery.
属性
分子式 |
C10H13BO6 |
|---|---|
分子量 |
240.02 g/mol |
IUPAC 名称 |
(3,4-dimethoxy-2-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO6/c1-15-7-5-4-6(11(13)14)8(9(7)16-2)10(12)17-3/h4-5,13-14H,1-3H3 |
InChI 键 |
GPSZXCPIVSNLMU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)OC)OC)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



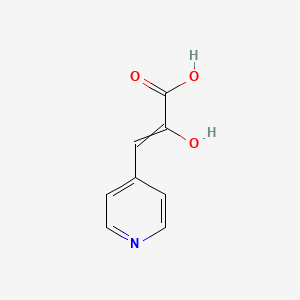
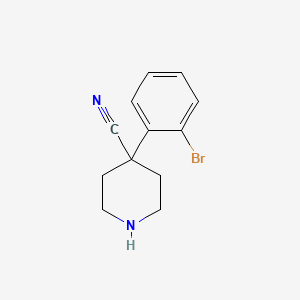
![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)
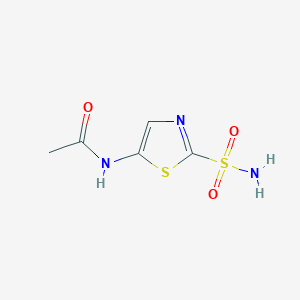
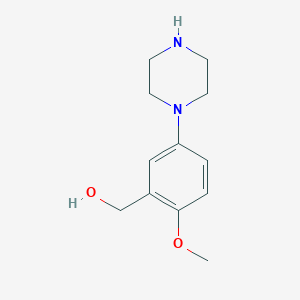
![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
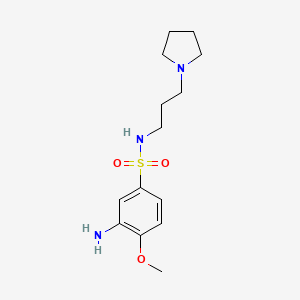
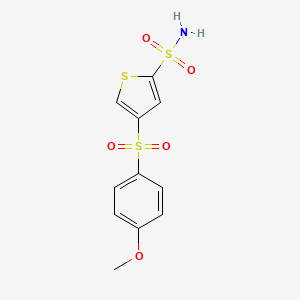


![[5-Amino-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B15357988.png)
